molecular formula C25H15BrClN3O4 B11694716 2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No.: B11694716
M. Wt: 536.8 g/mol
InChI Key: MCGQYBRIEPGSIE-RGVLZGJSSA-N
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Description

2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile is a complex organic compound with a unique structure that includes bromine, chlorine, and nitrile functional groups

Preparation Methods

The synthesis of 2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile typically involves multiple steps. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process generally includes the following steps:

  • Preparation of the boronic acid or ester reagent.
  • Coupling with the appropriate aryl halide in the presence of a palladium catalyst.
  • Purification of the final product through crystallization or chromatography.

Chemical Reactions Analysis

2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile include:

Properties

Molecular Formula

C25H15BrClN3O4

Molecular Weight

536.8 g/mol

IUPAC Name

2-[[2-bromo-4-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C25H15BrClN3O4/c26-21-12-15(5-10-22(21)34-14-17-4-2-1-3-16(17)13-28)11-20-23(31)29-25(33)30(24(20)32)19-8-6-18(27)7-9-19/h1-12H,14H2,(H,29,31,33)/b20-11+

InChI Key

MCGQYBRIEPGSIE-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br)C#N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br)C#N

Origin of Product

United States

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